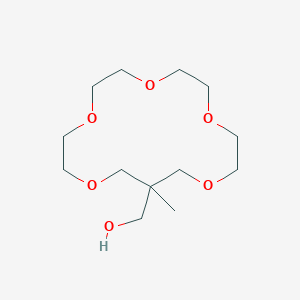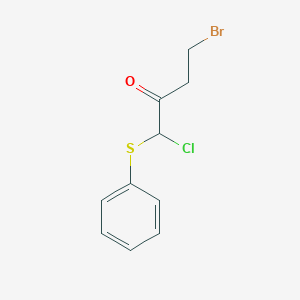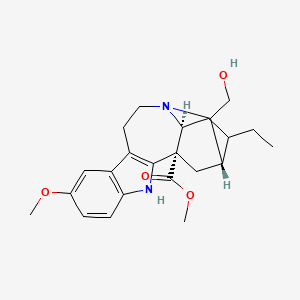
Sarcopharyngine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarcopharyngine is a bicyclic cage-like metal chelator molecule derived from cyclam. Its chemical formula is 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sarcopharyngine and its derivatives are typically synthesized through template reactions. These reactions involve the use of a metal ion template to guide the formation of the bicyclic structure. The process often includes the use of cyclam as a starting material, which undergoes a series of reactions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale template reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sarcopharyngine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its chelating properties.
Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products have different chelating properties and can be used in different applications .
Wissenschaftliche Forschungsanwendungen
Sarcopharyngine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: this compound derivatives are used in biological studies to investigate metal ion transport and storage.
Medicine: In medicine, this compound-based compounds are used in radiopharmaceuticals for imaging and therapy.
Industry: Industrial applications include the use of this compound in catalysis and material science
Wirkmechanismus
The mechanism of action of sarcopharyngine involves its ability to chelate metal ions. The bicyclic structure of this compound provides multiple binding sites for metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological processes and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to sarcopharyngine include:
Cyclam: The parent compound of this compound, known for its metal chelating properties.
DiAmSar: A derivative of this compound with additional functional groups for enhanced chelation.
Sepulchrate: Another hexadentate ligand with a similar cage-like structure
Uniqueness
This compound is unique due to its highly stable bicyclic structure, which provides exceptional chelating properties. Its ability to form stable complexes with a wide range of metal ions makes it valuable in various applications, from radiopharmaceuticals to industrial catalysis .
Eigenschaften
CAS-Nummer |
110011-72-8 |
|---|---|
Molekularformel |
C23H30N2O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl (1S,15S,18S)-16-ethyl-14-(hydroxymethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-4-13-9-20-23(22(27)29-3)11-17(13)19(12-26)25(20)8-7-15-16-10-14(28-2)5-6-18(16)24-21(15)23/h5-6,10,13,17,19-20,24,26H,4,7-9,11-12H2,1-3H3/t13?,17-,19?,20-,23-/m0/s1 |
InChI-Schlüssel |
AHWBYIVXFGPCHZ-ASEBLZFVSA-N |
Isomerische SMILES |
CCC1C[C@H]2[C@]3(C[C@@H]1C(N2CCC4=C3NC5=C4C=C(C=C5)OC)CO)C(=O)OC |
Kanonische SMILES |
CCC1CC2C3(CC1C(N2CCC4=C3NC5=C4C=C(C=C5)OC)CO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


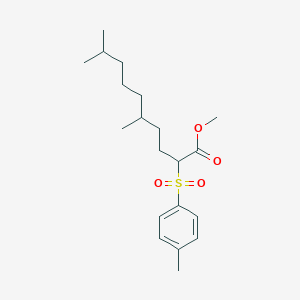
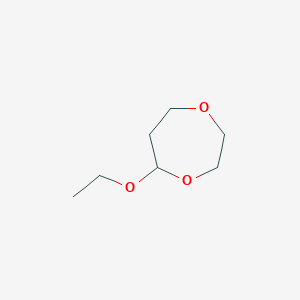
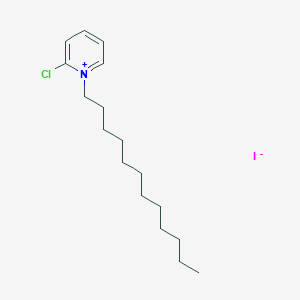
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
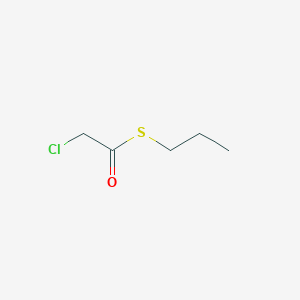
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)

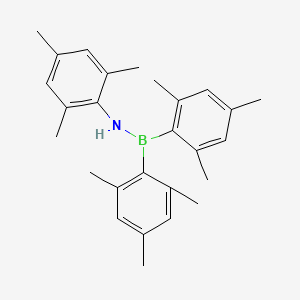
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)

